2-Bromo-4-fluoro-N-methyl-6-nitroaniline
CAS No.: 1845693-81-3
Cat. No.: VC2601343
Molecular Formula: C7H6BrFN2O2
Molecular Weight: 249.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1845693-81-3 |
|---|---|
| Molecular Formula | C7H6BrFN2O2 |
| Molecular Weight | 249.04 g/mol |
| IUPAC Name | 2-bromo-4-fluoro-N-methyl-6-nitroaniline |
| Standard InChI | InChI=1S/C7H6BrFN2O2/c1-10-7-5(8)2-4(9)3-6(7)11(12)13/h2-3,10H,1H3 |
| Standard InChI Key | SRIAGXAZQFWSEI-UHFFFAOYSA-N |
| SMILES | CNC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
| Canonical SMILES | CNC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
2-Bromo-4-fluoro-N-methyl-6-nitroaniline consists of a benzene ring with four key substituents arranged in specific positions. The molecular structure features a bromine atom at position 2, a fluorine atom at position 4, a methyl-substituted amino group (NHCH₃) at position 1, and a nitro group (NO₂) at position 6. This arrangement creates a molecule with an interesting electronic distribution and reactivity profile.
The molecular formula for 2-Bromo-4-fluoro-N-methyl-6-nitroaniline is C₇H₆BrFN₂O₂, with an approximate molecular weight of 249.04 g/mol, calculated based on the atomic weights of its constituent elements. The presence of a bromine atom contributes significantly to its molecular weight and influences its physical properties.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 2-Bromo-4-fluoro-N-methyl-6-nitroaniline likely exhibits the following physical and chemical properties:
Table 1: Estimated Physical and Chemical Properties of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline
The electronic properties of this compound are influenced by the presence of both electron-withdrawing groups (bromine, fluorine, and nitro) and the electron-donating N-methyl group. The nitro group strongly withdraws electron density from the aromatic ring, making it less electron-rich and potentially more susceptible to nucleophilic attack. Conversely, the N-methyl group contributes electron density, slightly counteracting this effect. The bromine atom provides a site for potential cross-coupling reactions, while the fluorine enhances the compound's metabolic stability.
Synthesis Methods
Selective Bromination Approach
One potential synthetic route involves the selective bromination of 4-fluoro-N-methyl-6-nitroaniline. This approach would likely employ brominating agents such as N-bromosuccinimide (NBS) or elemental bromine, with careful control of reaction conditions to achieve regioselectivity. The electron-withdrawing nitro group could direct bromination to the desired position .
The bromination reaction might proceed as follows:
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Dissolution of 4-fluoro-N-methyl-6-nitroaniline in an appropriate solvent (such as chloroform or dichloromethane)
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Dropwise addition of bromine at low temperature (approximately -10°C to 5°C)
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Addition of hydrogen peroxide to facilitate the reaction
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Purification to isolate the desired product
N-Methylation of Precursors
Another approach could involve N-methylation of 2-bromo-4-fluoro-6-nitroaniline, which is a compound that has been documented in chemical literature . This synthesis would involve:
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Reaction of 2-bromo-4-fluoro-6-nitroaniline with a methylating agent (such as methyl iodide or dimethyl sulfate)
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Use of an appropriate base to facilitate N-methylation
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Control of reaction conditions to ensure selective methylation of the amino group
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Purification steps to isolate the target compound
Diazotization-Based Synthesis
A third potential approach could adapt the diazotization methodology mentioned in relation to similar compounds . This might involve:
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Starting with 2-methyl-4-fluoroaniline or a similar precursor
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Diazotization in sulfuric acid solution
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Subsequent reactions to introduce the bromine and nitro groups at the desired positions
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Careful control of reaction temperatures and conditions to achieve the desired selectivity
Reaction Conditions and Considerations
Based on synthetic approaches for related compounds, several key considerations would be important for the successful synthesis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline:
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Temperature control: Many of these reactions (especially bromination) are highly temperature-sensitive, with optimal ranges typically between -10°C and 5°C for bromination steps
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Solvent selection: Chlorinated solvents such as chloroform or dichloromethane are often preferred for halogenation reactions
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Reaction time: Typically ranging from 2-18 hours depending on the specific reaction step and reactivity of substrates
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Catalyst considerations: Certain steps may require specific catalysts to achieve the desired selectivity
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Purification methods: Column chromatography or recrystallization techniques would likely be necessary to obtain the pure compound
Analytical Characterization
Spectroscopic Properties
The structure of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline would give rise to characteristic spectroscopic features that could be used for identification and purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum would likely show:
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Aromatic protons: Two distinct signals for the aromatic protons (at positions 3 and 5), with characteristic splitting patterns due to coupling with fluorine
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N-methyl protons: A singlet at approximately 2.8-3.0 ppm integrating for three protons
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N-H proton: A broad singlet, potentially at 4.5-5.5 ppm, integrating for one proton
¹³C NMR Spectroscopy: The carbon spectrum would show signals corresponding to:
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Seven distinct carbon environments
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Characteristic splitting patterns for carbons adjacent to fluorine due to C-F coupling
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Distinctive chemical shifts for carbons bearing nitro, bromo, and amino substituents
Infrared (IR) Spectroscopy
The IR spectrum would feature characteristic absorption bands including:
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N-H stretching at approximately 3300-3500 cm⁻¹
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C-H stretching for the methyl group around 2900-3000 cm⁻¹
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NO₂ asymmetric and symmetric stretching at approximately 1520-1550 cm⁻¹ and 1340-1380 cm⁻¹
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C-F stretching at approximately 1200-1400 cm⁻¹
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C-Br stretching at approximately 600-800 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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A molecular ion peak at m/z 249/251 with the characteristic isotope pattern for bromine-containing compounds (approximately 1:1 ratio of M and M+2 peaks)
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Fragmentation patterns corresponding to the loss of bromine, nitro, and methyl groups
Identification Methods
Identification and characterization of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline could be accomplished through:
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Comparison of spectroscopic data with predicted values
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High-performance liquid chromatography (HPLC) retention times
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Elemental analysis to confirm the empirical formula
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Single-crystal X-ray diffraction for definitive structural confirmation
Applications and Research Significance
Pharmaceutical Research Applications
The unique structural features of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline suggest potential applications in pharmaceutical research:
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Building Block for Drug Synthesis: The compound could serve as a valuable intermediate in the synthesis of pharmaceutical agents, particularly those requiring specific substitution patterns on aromatic rings
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Development of Anti-cancer Agents: Structurally similar compounds have been explored as intermediates in the synthesis of anticancer compounds, suggesting potential utility in this area
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Antibiotic Development: The halogenated structure could contribute to the development of novel antibiotics, as similar compounds have shown relevance in this field
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Metabolic Stability Enhancement: The presence of fluorine could impart increased metabolic stability to derived pharmaceutical compounds, an important consideration in drug development
Materials Science Applications
In materials science, 2-Bromo-4-fluoro-N-methyl-6-nitroaniline could find applications in:
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Specialized Polymer Development: The compound could serve as a monomer or modifier in the creation of polymers with unique physical and thermal properties
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Coatings with Enhanced Properties: The incorporation of this compound into coating formulations might enhance properties such as thermal stability and chemical resistance
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Electronic Materials: The specific electronic distribution created by the arrangement of substituents could be valuable in the development of materials with specialized electronic properties
Analytical and Chemical Research
Additional potential applications include:
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Reagent in Analytical Methods: The compound could serve as a reagent for the detection and quantification of other substances in complex mixtures
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Synthetic Intermediate: The functional groups present provide numerous opportunities for further transformations, making the compound valuable in organic synthesis pathways
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Study of Structure-Activity Relationships: The specific arrangement of substituents makes this compound interesting for studies of how structural features influence chemical reactivity and biological activity
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
Several compounds structurally similar to 2-Bromo-4-fluoro-N-methyl-6-nitroaniline have been documented in chemical literature. Comparative analysis of these compounds provides insights into the potential properties and applications of the target compound.
Table 2: Comparison of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline with Structural Analogs
Structure-Activity Relationships
The specific arrangement of substituents in 2-Bromo-4-fluoro-N-methyl-6-nitroaniline would likely influence its reactivity and potential applications in ways that differ from its structural analogs:
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The bromine at position 2 provides a reactive site for potential cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings)
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The fluorine at position 4 enhances metabolic stability and influences the electronic distribution across the aromatic ring
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The N-methyl group modifies the basicity and nucleophilicity of the amino nitrogen compared to non-methylated analogs
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The nitro group at position 6 serves as a potential site for reduction to an amino group or other transformations
This unique combination of substituents creates a distinctive electronic profile that could be leveraged for specific applications in chemical synthesis and materials development.
Future Research Directions
Synthesis Optimization
Future research efforts could focus on:
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Development of optimized, selective synthetic routes specifically for 2-Bromo-4-fluoro-N-methyl-6-nitroaniline
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Exploration of green chemistry approaches to its synthesis, reducing the use of hazardous reagents
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Scale-up considerations for potential industrial applications
Property Characterization
Comprehensive characterization studies would be valuable:
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Detailed spectroscopic analysis using modern techniques
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Determination of precise physical properties (melting point, solubility parameters)
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Crystal structure determination using X-ray crystallography
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Electrochemical property analysis
Application Development
Exploration of specific applications could include:
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Evaluation as a building block in the synthesis of biologically active compounds
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Assessment of potential utility in materials science applications
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Investigation of reactivity patterns and potential transformations
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Structure-activity relationship studies if biological activity is identified
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